1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole
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Overview
Description
1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 4-methylphenyl group, a 4-pyrrol-1-ylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-pyrrol-1-ylbenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization with formamide to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Scientific Research Applications
1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methylphenyl)methyl]imidazole
- 1-[(4-pyrrol-1-ylphenyl)methyl]imidazole
- 4-methyl-1H-imidazole
- 4-pyrrol-1-yl-1H-imidazole
Uniqueness
1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole is unique due to the presence of both 4-methylphenyl and 4-pyrrol-1-ylphenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
122001-51-8 |
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Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)-(4-pyrrol-1-ylphenyl)methyl]imidazole |
InChI |
InChI=1S/C21H19N3/c1-17-4-6-18(7-5-17)21(24-15-12-22-16-24)19-8-10-20(11-9-19)23-13-2-3-14-23/h2-16,21H,1H3 |
InChI Key |
BUXUQZIAKIIPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
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